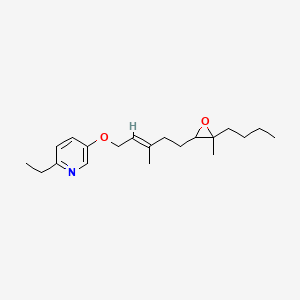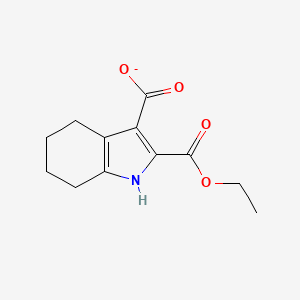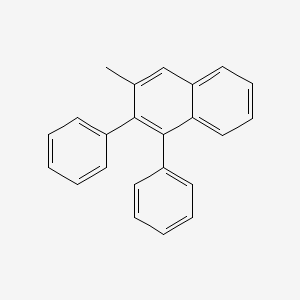
Naphthalene, 3-methyl-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 3-methyl-1,2-diphenyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene core with methyl and diphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 3-methyl-1,2-diphenyl- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material, which undergoes alkylation with methyl and diphenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include an inert solvent like dichloromethane and a controlled temperature to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of naphthalene derivatives generally involves the distillation and fractionation of petroleum or coal tar. These processes yield naphthalene, which can then be further functionalized through various chemical reactions to introduce the methyl and diphenyl groups .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 3-methyl-1,2-diphenyl- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acid groups replace hydrogen atoms on the aromatic rings.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings into partially or fully hydrogenated forms.
Common Reagents and Conditions
Halogenation: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used to introduce nitro groups.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used to introduce sulfonic acid groups.
Major Products Formed
The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of naphthalene, 3-methyl-1,2-diphenyl-.
Aplicaciones Científicas De Investigación
Naphthalene, 3-methyl-1,2-diphenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of naphthalene, 3-methyl-1,2-diphenyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic rings can interact with various electrophiles, leading to the formation of cationic intermediates that undergo further transformations . These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
1-Methylnaphthalene: A derivative with a single methyl group on the naphthalene core.
2-Methylnaphthalene: Another methylated derivative with the methyl group in a different position.
Uniqueness
Naphthalene, 3-methyl-1,2-diphenyl- is unique due to the presence of both methyl and diphenyl substituents, which confer distinct chemical and physical properties compared to other naphthalene derivatives
Propiedades
Número CAS |
72292-07-0 |
|---|---|
Fórmula molecular |
C23H18 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-methyl-1,2-diphenylnaphthalene |
InChI |
InChI=1S/C23H18/c1-17-16-20-14-8-9-15-21(20)23(19-12-6-3-7-13-19)22(17)18-10-4-2-5-11-18/h2-16H,1H3 |
Clave InChI |
VGZWLJNQRSFELA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


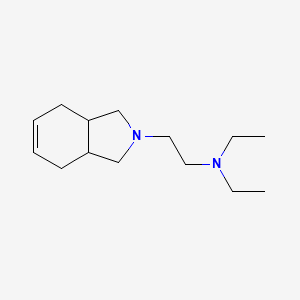
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
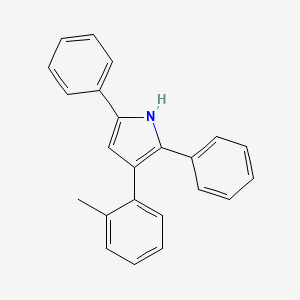
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
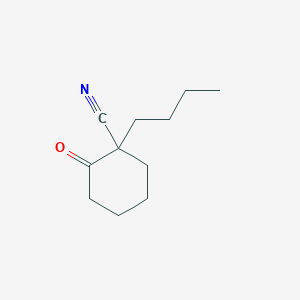
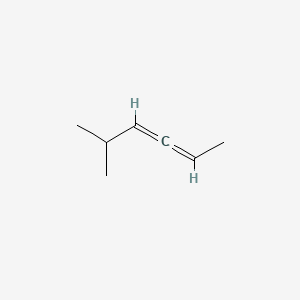
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)

